molecular formula C27H25NO3 B2436849 1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-63-2

1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2436849
CAS No.: 887467-63-2
M. Wt: 411.501
InChI Key: OYVCMNYBJGEONO-UHFFFAOYSA-N
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Description

1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a chroman and a piperidinone ring Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves a multi-step process. One common method includes the spirocyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2-diphenylacetyl chloride and a suitable chroman derivative in the presence of a base can lead to the formation of the desired spiro compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .

Scientific Research Applications

1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable tool in drug design .

Comparison with Similar Compounds

Uniqueness: 1’-(2,2-Diphenylacetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and piperidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-(2,2-diphenylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c29-23-19-27(31-24-14-8-7-13-22(23)24)15-17-28(18-16-27)26(30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,25H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVCMNYBJGEONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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